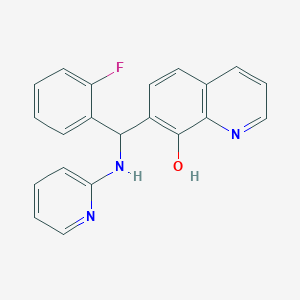

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

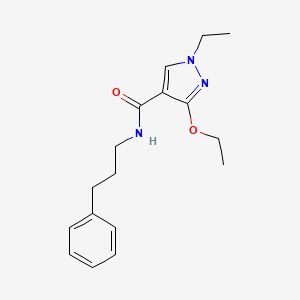

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, also known as FPQ, is a quinoline derivative. It has the molecular formula C21H16FN3O and a molecular weight of 345.377 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a fluorophenyl group and a pyridin-2-ylamino group via a methylene bridge . The exact spatial arrangement of these groups would require more specific information or experimental data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.377 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available resources.Applications De Recherche Scientifique

Sensing Applications

Chemosensors for Metal Ions

Research has developed chemosensors based on quinoline derivatives for detecting metal ions such as Zn2+ in living cells and aqueous solutions. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, facilitating the monitoring of metal ion concentrations in biological and environmental samples. The detection mechanism is often supported by theoretical calculations, suggesting practical systems for metal ion monitoring (Park et al., 2015). Similar studies have focused on selective and sensitive fluorescence enhancement for Zn2+ over other cations, with potential applications in distinguishing Zn2+ from Cd2+ based on different spatial arrangements and spectral changes (Li et al., 2014).

Anticancer Activity

Antitumor Agents

Quinoline derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, showing potent cytotoxic activity. Some compounds demonstrated significant anticancer activity in vivo, suggesting their potential as antitumor clinical trial candidates and anticancer agents (Huang et al., 2013). Further research on synthetic analogues of natural compounds, including makaluvamines, has identified compounds with potent inducers of apoptosis and effective inhibitors of cell growth and proliferation, offering a basis for the development of novel anticancer agents (Wang et al., 2009).

Antibacterial Activity

Novel Antibacterial Agents

New quinoline derivatives have been designed and synthesized, showing potent in vitro antibacterial activity against respiratory pathogens, including drug-resistant strains. These compounds exhibit significant efficacy in vivo against experimental murine pneumonia models, highlighting their potential as potent antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2018).

Other Applications

Anti-corrosion Performance

Quinoline derivatives have been explored for their anti-corrosion properties in acidic mediums for mild steel, demonstrating significant inhibition efficiency through adsorption on the metal surface. These findings suggest the potential use of quinoline derivatives in corrosion protection applications (Douche et al., 2020).

Propriétés

IUPAC Name |

7-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-17-8-2-1-7-15(17)20(25-18-9-3-4-12-23-18)16-11-10-14-6-5-13-24-19(14)21(16)26/h1-13,20,26H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYQISWKUJOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)